

Thermochemical data for 1-(4-Hydroxyphenyl)hexan-1-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Hydroxyphenyl)hexan-1-one

Cat. No.: B1583213

[Get Quote](#)

An In-depth Technical Guide to the Thermochemical Properties of **1-(4-Hydroxyphenyl)hexan-1-one**

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of the thermochemical data for **1-(4-hydroxyphenyl)hexan-1-one** (CAS: 2589-72-2), an aromatic ketone of interest in pharmaceutical and chemical research.^{[1][2]} Given the critical role of thermochemical properties in drug development— influencing factors such as crystalline stability, solubility, and formulation—this document outlines the key parameters, details the state-of-the-art experimental and computational methodologies for their determination, and discusses their practical applications. While experimental data for this specific molecule is not prevalent in publicly accessible literature, this guide establishes a robust framework for its acquisition and provides estimated data for a closely related analogue based on established computational methods.

Introduction: The Significance of Thermochemical Data

1-(4-Hydroxyphenyl)hexan-1-one, also known as 4'-hydroxyhexanophenone, belongs to the class of phenolic ketones.^[1] These molecules are common structural motifs in pharmacologically active compounds and serve as versatile intermediates in organic synthesis.

The thermochemical properties of such an active pharmaceutical ingredient (API) are fundamental to its development and manufacturing. Parameters like the enthalpy of formation dictate the energetic stability of the molecule, while enthalpies of phase transitions (fusion, vaporization, sublimation) are critical for controlling purification processes, predicting solubility, and understanding polymorphism—the existence of multiple crystalline forms with different physicochemical properties.

Accurate thermochemical data is therefore not merely academic; it is a cornerstone of process safety, formulation design, and regulatory compliance in the pharmaceutical industry.

Foundational Thermochemical Parameters

A quantitative understanding of a compound's behavior relies on several key thermochemical parameters:

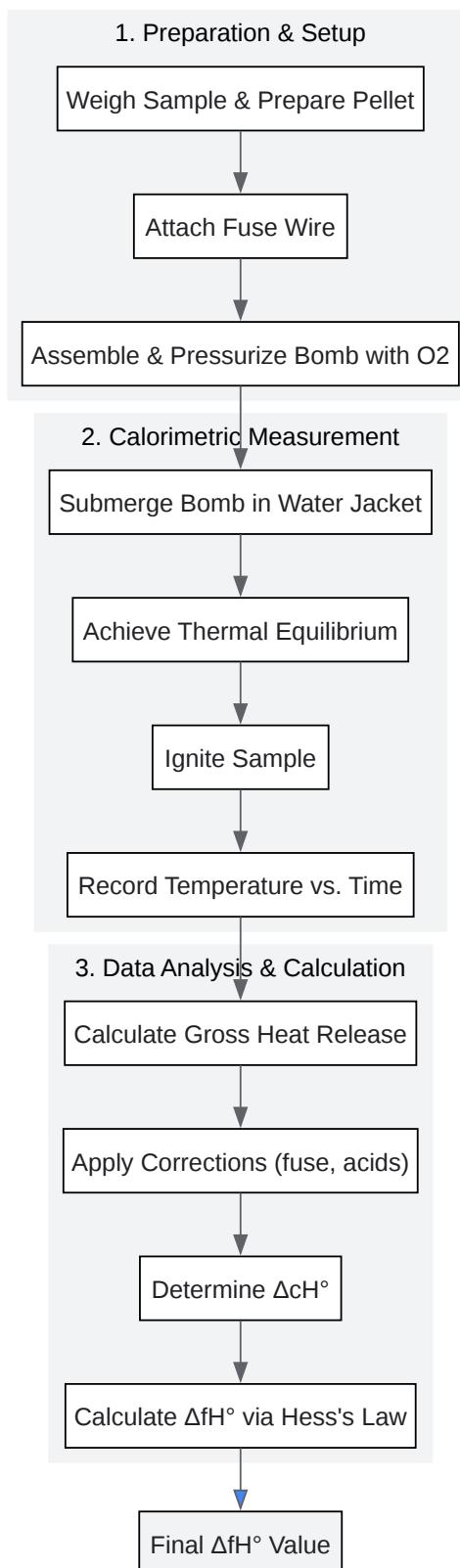
- Standard Enthalpy of Formation ($\Delta_f H^\circ$): This represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their most stable reference states at standard conditions (typically 298.15 K and 1 bar).^[3] A negative value indicates an exothermic formation process and inherent energetic stability relative to its elements.^[3]
- Enthalpy of Combustion ($\Delta_c H^\circ$): The heat released during the complete combustion of one mole of a substance with oxygen. It is a key experimental value used to derive the enthalpy of formation for many organic compounds.
- Enthalpy of Fusion (Δ_fusH): The heat required to convert one mole of a substance from a solid to a liquid at its melting point. This value is crucial for understanding melting behavior and is a key input for solubility models.
- Enthalpy of Vaporization ($\Delta_{vap}H$): The heat required to transform one mole of a substance from a liquid to a gas. It is directly related to the compound's boiling point and volatility.
- Heat Capacity (C_p): The amount of heat required to raise the temperature of a substance by one degree. It is essential for heat transfer calculations in chemical processes and for understanding how a substance's energy content changes with temperature.

Experimental Determination of Thermochemical Properties

To ensure scientific rigor, thermochemical data must be determined through precise and validated experimental techniques.

Combustion Calorimetry: For Enthalpy of Formation

The standard enthalpy of formation of an organic compound like **1-(4-hydroxyphenyl)hexan-1-one** is most accurately determined from its experimentally measured enthalpy of combustion.


Principle: A precisely weighed sample of the compound is completely combusted in a high-pressure (ca. 3 MPa) oxygen atmosphere within a constant-volume vessel, known as a "bomb calorimeter." The heat evolved from this exothermic reaction is absorbed by a surrounding water jacket of known heat capacity, and the resulting temperature rise is meticulously measured.

Detailed Protocol:

- **Sample Preparation:** A pellet of the sample (typically 0.5 - 1.0 g) is prepared. A fuse wire (e.g., platinum or nickel-chromium) is connected to the ignition system and placed in contact with the sample.
- **Calorimeter Assembly:** A small amount of distilled water is added to the bomb to ensure saturation of the internal atmosphere, which guarantees that any water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with high-purity oxygen.
- **Measurement:** The bomb is submerged in a precisely measured quantity of water in the calorimeter's insulated jacket. The system is allowed to reach thermal equilibrium. The sample is then ignited, and the temperature of the water is recorded at regular intervals until a stable final temperature is reached.
- **Calibration:** The effective heat capacity of the calorimeter system (the "calorimeter constant") is determined by combusting a certified standard reference material, such as benzoic acid, which has a precisely known enthalpy of combustion.

- Data Analysis: The gross heat of combustion is calculated from the temperature rise and the calorimeter constant. Corrections are applied for the heat of ignition and the formation of minor side products (e.g., nitric acid from residual nitrogen). The standard enthalpy of combustion (ΔcH°) is then calculated, from which the standard enthalpy of formation (ΔfH°) is derived using Hess's Law.

Diagram: Experimental Workflow for Combustion Calorimetry

[Click to download full resolution via product page](#)

Caption: Workflow for determining enthalpy of formation.

Differential Scanning Calorimetry (DSC): For Phase Transitions & Heat Capacity

DSC is a powerful thermal analysis technique for measuring the enthalpy of fusion and heat capacity.

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program. Phase transitions like melting result in a detectable change in heat flow.

Detailed Protocol (Enthalpy of Fusion):

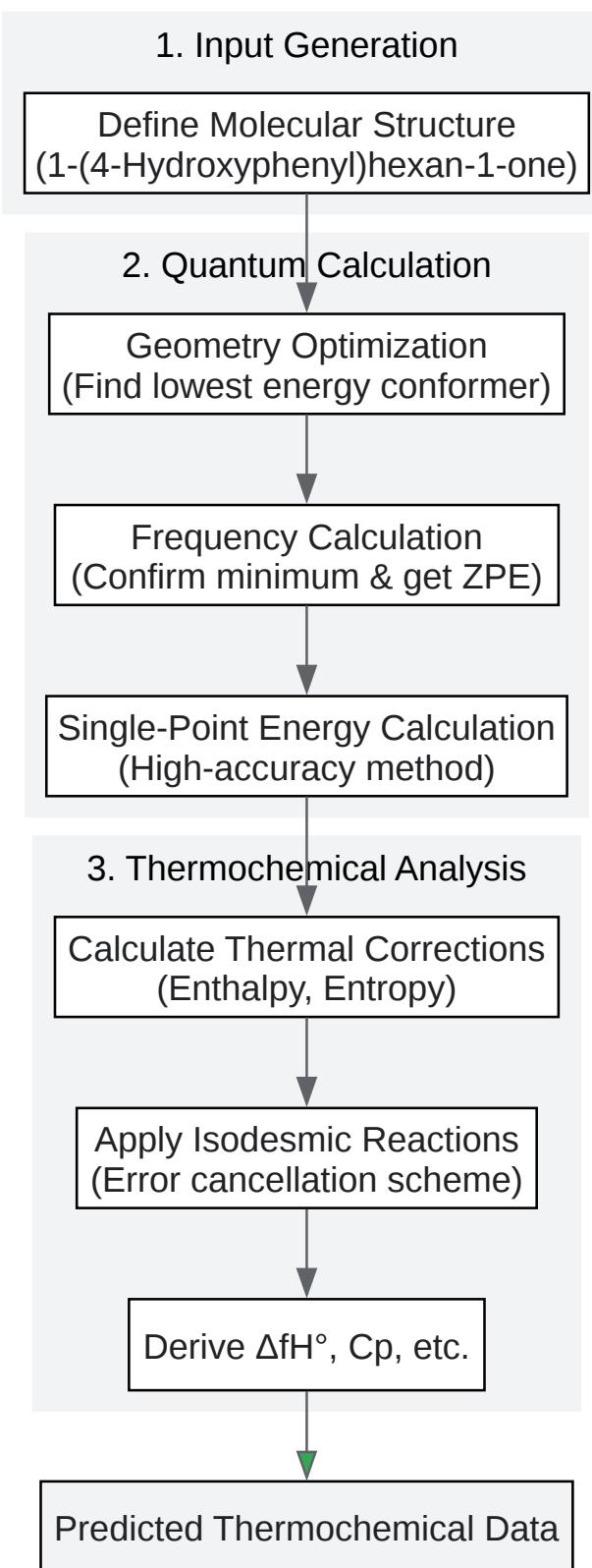
- Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat at a constant rate (e.g., 10 °C/min) across the compound's melting point.
- Data Collection: As the sample melts, it absorbs heat, creating an endothermic peak in the DSC thermogram (heat flow vs. temperature).
- Analysis: The area under the melting peak is integrated. This area is directly proportional to the enthalpy of fusion ($\Delta_{\text{fus}}H$). The instrument is calibrated using a standard with a known melting point and enthalpy of fusion, such as indium.

Computational Prediction of Thermochemical Properties

When experimental data is unavailable, computational chemistry provides valuable estimates. These methods range from rapid group-contribution techniques to highly accurate but computationally intensive quantum mechanical calculations.[\[4\]](#)[\[5\]](#)

Group-Contribution Methods

Methods like the Joback method estimate thermochemical properties by summing the contributions of individual functional groups within the molecule.[\[6\]](#) Each group's contribution


has been empirically derived from a large dataset of experimental values. While fast and useful for initial screening, this method's accuracy is limited for complex molecules with significant intramolecular interactions.

Quantum Chemical Methods

High-level ab initio and Density Functional Theory (DFT) methods can provide highly accurate thermochemical data.[\[7\]](#)

Principle: These methods solve the Schrödinger equation to determine the electronic energy of a molecule. By calculating the energies of the molecule and its constituent elements in their reference states, the enthalpy of formation can be derived. This approach requires significant computational resources but can achieve "chemical accuracy" (typically within ± 4 kJ/mol).[\[7\]](#)

Diagram: General Workflow for Computational Thermochemistry

[Click to download full resolution via product page](#)

Caption: Workflow for ab initio thermochemical prediction.

Thermochemical Data for Phenyl Ketone Analogues

As of this writing, a comprehensive experimental thermochemical dataset for **1-(4-hydroxyphenyl)hexan-1-one** is not available in the surveyed literature. However, data for the closely related compound 1-(4-hydroxyphenyl)pentan-1-one (4'-hydroxyvalerophenone, CAS: 2589-71-1) has been estimated using the Joback group-contribution method.^[8] This data serves as a valuable proxy for understanding the expected energetic landscape of the target molecule.

Table 1: Estimated Thermochemical Data for 1-(4-hydroxyphenyl)pentan-1-one^[8]

Property	Symbol	Value	Unit	Method
Enthalpy of Formation (Ideal Gas)	ΔfH°	-323.73	kJ/mol	Joback Method
Gibbs Free Energy of Formation	ΔfG°	-129.39	kJ/mol	Joback Method
Enthalpy of Fusion	$\Delta fusH$	25.67	kJ/mol	Joback Method
Enthalpy of Vaporization	$\Delta vapH$	62.12	kJ/mol	Joback Method

Table 2: Estimated Ideal Gas Heat Capacity (Cp) for 1-(4-hydroxyphenyl)pentan-1-one^[8]

Temperature (K)	Ideal Gas Heat Capacity (J/mol·K)
612.25	374.39
649.29	387.50
686.33	399.74
723.37	411.18
760.40	421.91

Disclaimer: The data presented above is for a related compound and is derived from a computational estimation method. It should be used for preliminary assessment only and must be validated by experimental measurement for mission-critical applications.

Applications in Drug Development

- Polymorph Screening: The enthalpy of fusion, determined by DSC, is a critical parameter in identifying and characterizing different crystalline polymorphs. The most stable polymorph at a given temperature will generally have the highest melting point and highest enthalpy of fusion.
- Solubility Prediction: The enthalpy of fusion is a key term in the General Solubility Equation developed by Yalkowsky and Ran, which is used to estimate the aqueous solubility of a drug. [\[4\]](#)
- Process Safety and Scale-up: Heat capacity and enthalpy of reaction data are essential for designing safe and efficient large-scale synthesis and crystallization processes, preventing thermal runaway events.
- Formulation Stability: Understanding the energetic stability (ΔfH°) of the API helps in assessing potential degradation pathways and interactions with excipients in a final drug product.

Conclusion

This guide has detailed the critical thermochemical parameters relevant to the pharmaceutical development of **1-(4-hydroxyphenyl)hexan-1-one**. While a full experimental dataset for this specific molecule is pending, the established methodologies of combustion calorimetry, differential scanning calorimetry, and advanced computational chemistry provide a clear and reliable path for its determination. The provided data for a close analogue offers a valuable starting point for researchers. The rigorous application of these techniques is indispensable for ensuring the safety, efficacy, and stability of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4'-Hydroxyhexanophenone | C12H16O2 | CID 345110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Hydroxyphenyl)hexan-1-one | CymitQuimica [cymitquimica.com]
- 3. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 4. Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ricerca.sns.it [ricerca.sns.it]
- 8. chemeo.com [chemeo.com]
- To cite this document: BenchChem. [Thermochemical data for 1-(4-Hydroxyphenyl)hexan-1-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583213#thermochemical-data-for-1-4-hydroxyphenyl-hexan-1-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com